(R)-Tert-butyl 2-acetylpiperidine-1-carboxylate
Overview
Description
“®-Tert-butyl 2-acetylpiperidine-1-carboxylate” is a compound with the molecular formula C12H21NO3 . Piperidines, which this compound is a derivative of, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
Synthesis Analysis
Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction, and their synthesis has long been widespread . When heated under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido [2,3-d]pyrimidin-5-one derivatives .Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The active component with the piperidine moiety developed a stable hydrophobic interaction with the IKKb catalytic pocket .Chemical Reactions Analysis
The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Various synthetic routes for pyrrolopyrazine derivatives, including cyclization, ring annulation, cycloaddition, direct C-H arylation, and other methods have been explained .Scientific Research Applications
1. Synthesis of Piperidine Derivatives
Tert-butyl 4-oxopiperidine-1-carboxylate and its derivatives have been used in the synthesis of diverse piperidine derivatives. These compounds serve as promising synthons for the preparation of a wide range of piperidine-based molecules, which are valuable in medicinal chemistry (Moskalenko & Boev, 2014).
2. Application as Chiral Auxiliaries
Derivatives like tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate have been employed as chiral auxiliaries and building blocks in dipeptide synthesis. These compounds have been useful in synthesizing enantiomerically pure acids and amino acids, demonstrating their significance in stereoselective synthesis (Studer, Hintermann, & Seebach, 1995).
3. Stereoselective Syntheses
Tert-butyl 3-allyl-4-oxopiperidine-1-carboxylate and related compounds have been utilized in the stereoselective synthesis of hydroxypiperidine carboxylates. These methods are important for creating specific stereochemical configurations in organic molecules, which is crucial for the development of pharmaceuticals and other active compounds (Boev et al., 2015).
4. X-ray Crystallography Studies
These compounds have also been studied using X-ray crystallography to understand their molecular structure and packing. This type of research is fundamental for the development of new materials and drugs (Didierjean et al., 2004).
5. Cascade Recyclization Reactions
Tert-butyl 2-acetylpiperidine-1-carboxylate derivatives have been involved in cascade reactions, forming novel heterocyclic compounds. These reactions are significant for the development of complex organic molecules, which can have applications in various fields including drug development (Ivanov, 2020).
Mechanism of Action
Future Directions
Piperidines and their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This field is expected to continue to grow and evolve in the future.
properties
IUPAC Name |
tert-butyl (2R)-2-acetylpiperidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO3/c1-9(14)10-7-5-6-8-13(10)11(15)16-12(2,3)4/h10H,5-8H2,1-4H3/t10-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKHYGWMWQKVMQE-SNVBAGLBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CCCCN1C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)[C@H]1CCCCN1C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-Tert-butyl 2-acetylpiperidine-1-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.